4-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
CAS No.: 2549056-18-8
Cat. No.: VC11834228
Molecular Formula: C20H24N8
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549056-18-8 |
|---|---|
| Molecular Formula | C20H24N8 |
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | 4-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
| Standard InChI | InChI=1S/C20H24N8/c1-15-8-9-28(25-15)19-7-6-18(23-24-19)26-10-12-27(13-11-26)20-16-4-2-3-5-17(16)21-14-22-20/h6-9,14H,2-5,10-13H2,1H3 |
| Standard InChI Key | MUGFSVHIKSPDCB-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4CCCC5 |
| Canonical SMILES | CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4CCCC5 |
Introduction
The compound 4-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is a complex organic molecule belonging to the quinazoline family. It features a tetrahydroquinazoline core, which is fused with a piperazine ring and substituted by a pyridazine moiety containing a 3-methyl-1H-pyrazole group. This unique combination of functional groups suggests potential for diverse biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of 4-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline involves several key steps:
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Formation of the Pyrazole Ring: The synthesis begins with forming the pyrazole ring by reacting 3-methyl-1H-pyrazole with appropriate reagents.
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Construction of the Pyridazine Ring: The pyrazole derivative is then reacted with suitable reagents to form the pyridazine ring.
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Piperazine Ring Formation: The pyridazine derivative is further reacted with piperazine to form the piperazine ring.
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Integration with Tetrahydroquinazoline: The final step involves integrating the piperazine-pyridazine moiety with a tetrahydroquinazoline core.
Biological Activities and Potential Applications
This compound's potential applications are primarily in medicinal chemistry and drug development. Given its structural characteristics, it could serve as a lead compound for designing new pharmaceuticals targeting various diseases, particularly those involving neurological or cardiovascular systems due to its ability to interact with specific receptors.
Interaction Studies
Interaction studies are crucial for understanding how this compound affects biological systems. Preliminary studies suggest that it may interact with various receptors or enzymes involved in cellular signaling pathways. Investigations into its binding affinity and mechanism of action could provide insights into its therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline, including other quinazoline derivatives. The uniqueness of this compound lies in its specific arrangement of functional groups that may confer unique binding properties to biological targets compared to its analogs.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone | C14H18N6O | 286.33 | Medicinal Chemistry |
| 4-cyclopropyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine | C19H22N8 | 362.4 | Drug Development |
| 3,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide | C22H22N6O2S | 434.5 | Pharmaceutical Research |
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